2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol
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Overview
Description
2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol is an organic compound with the molecular formula C10H14BrNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol typically involves multiple steps. One common method includes the bromination of a phenol derivative followed by the introduction of ethoxy and methylamino groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The ethoxy group can be introduced using ethyl iodide in the presence of a base, while the methylamino group can be added through reductive amination using formaldehyde and methylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Another brominated phenol with similar chemical properties but different substituents.
2-Bromo-6-methoxy-4-((methylamino)methyl)phenol: A closely related compound with a methoxy group instead of an ethoxy group.
2-Bromo-6-((methylamino)methyl)phenol: Lacks the ethoxy group but shares the bromine and methylamino substituents.
Uniqueness
2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol is unique due to the combination of its bromine, ethoxy, and methylamino groups. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14BrNO2 |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-bromo-6-ethoxy-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C10H14BrNO2/c1-3-14-9-5-7(6-12-2)4-8(11)10(9)13/h4-5,12-13H,3,6H2,1-2H3 |
InChI Key |
SAFLDGIWALGBBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC)Br)O |
Origin of Product |
United States |
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